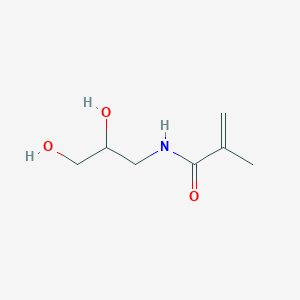
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-
Cat. No. B3052458
Key on ui cas rn:
41601-36-9
M. Wt: 159.18 g/mol
InChI Key: QEFKKDIOPLIVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04945146
Procedure details


4.56 g of 3-amino-1,2-propanediol (0.05 mol) were dissolved in 30 ml of dimethylformamide (anhydrous). This solution, and also 13.8 g of K2CO3, were transferred to a 100 ml three-necked flask fitted with dropping funnel and gas inlet and gas outlet pipe. The mixture was cooled to 0° C. in an ice bath. 6.18 ml of methacryl chloride (0.06 mol), dissolved in 30 ml of dimethylformamide, were added dropwise over 30 minutes with moderate stirring and gentle passage of nitrogen. After stirring for a further hour with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The reaction batch was filtered through a fluted filter, and the residue was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This oil was dissolved in 30 ml of methanol and filtered a second time, and the filtrate was again concentrated in a rotary evaporator. The residual amounts of solvent were removed in a high vacuum. The yield was 8.52 g.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C([O-])([O-])=O.[K+].[K+].[CH3:13][C:14]([C:16](Cl)=[O:17])=[CH2:15]>CN(C)C=O.CO>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:16](=[O:17])[C:14]([CH3:15])=[CH2:13] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CO)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
6.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with moderate stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise over 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for a further hour with ice cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for a further 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction batch was filtered through
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a fluted filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in a rotary evaporator until a viscous oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered a second time
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was again concentrated in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual amounts of solvent were removed in a high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CNC(C(=C)C)=O)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
